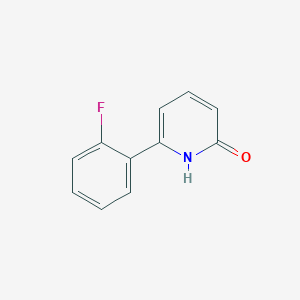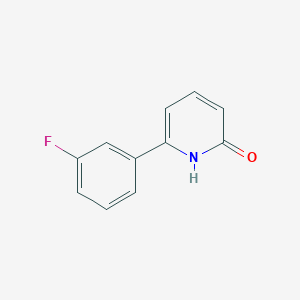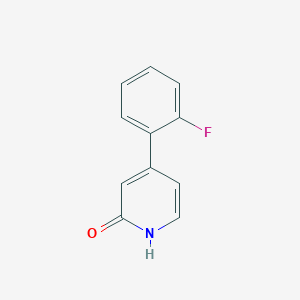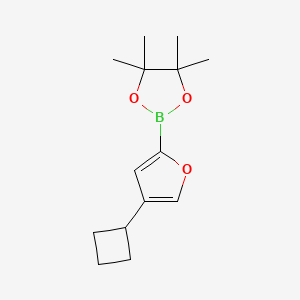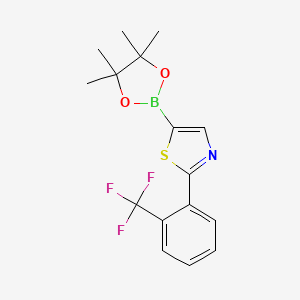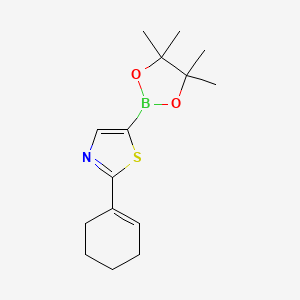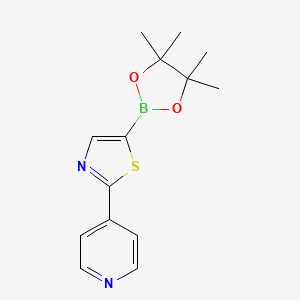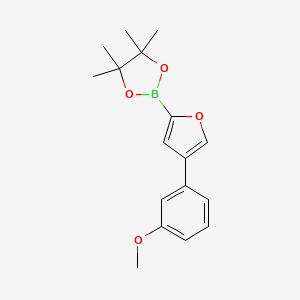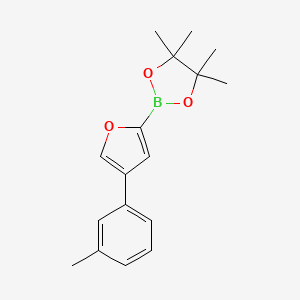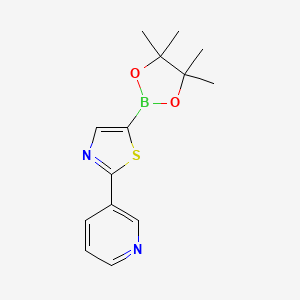
4-(Cyclopentyl)furan-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentyl)furan-2-boronic acid pinacol ester, also known as 4-CPFPE, is a chemical compound used in a variety of scientific research applications. It has been used in a variety of areas such as organic synthesis, catalysis, and biochemistry. 4-CPFPE is a versatile reagent with a range of uses due to its unique chemical structure.
Scientific Research Applications
4-(Cyclopentyl)furan-2-boronic acid pinacol ester has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, 4-(Cyclopentyl)furan-2-boronic acid pinacol ester can be used as a protecting group for a variety of functional groups. In catalysis, it can be used to promote the formation of carbon-carbon bonds. In biochemistry, 4-(Cyclopentyl)furan-2-boronic acid pinacol ester can be used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Mechanism of Action
The mechanism of action of 4-(Cyclopentyl)furan-2-boronic acid pinacol ester is dependent on its use. In organic synthesis, 4-(Cyclopentyl)furan-2-boronic acid pinacol ester acts as a protecting group, preventing the reaction of the functional group it is protecting. In catalysis, it acts as a Lewis acid, promoting the formation of carbon-carbon bonds. In biochemistry, it acts as a substrate for the enzyme monoamine oxidase, which catalyzes the oxidation of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Cyclopentyl)furan-2-boronic acid pinacol ester depend on its use. In organic synthesis, 4-(Cyclopentyl)furan-2-boronic acid pinacol ester can be used to protect functional groups, preventing them from reacting with other molecules. In catalysis, it can promote the formation of carbon-carbon bonds. In biochemistry, 4-(Cyclopentyl)furan-2-boronic acid pinacol ester can be used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(Cyclopentyl)furan-2-boronic acid pinacol ester in lab experiments include its versatility and its ability to act as a protecting group. It can be used in a variety of reactions, and its ability to protect functional groups makes it a useful reagent in organic synthesis. The main limitation of 4-(Cyclopentyl)furan-2-boronic acid pinacol ester is its cost, as it can be more expensive than other reagents.
Future Directions
The potential future directions for 4-(Cyclopentyl)furan-2-boronic acid pinacol ester include its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 4-(Cyclopentyl)furan-2-boronic acid pinacol ester could be used in the development of new catalysts for organic synthesis. It could also be used in the development of new drugs or in the study of enzyme inhibition. Finally, 4-(Cyclopentyl)furan-2-boronic acid pinacol ester could be used in the development of new biocatalysts for the production of chemicals.
Synthesis Methods
The synthesis of 4-(Cyclopentyl)furan-2-boronic acid pinacol ester involves a multi-step process that begins with the preparation of an aqueous solution of boronic acid. The boronic acid is then reacted with cyclopentyl furan in the presence of a base such as sodium hydroxide. The resulting product is then reacted with pinacol ester in the presence of a catalyst such as palladium chloride. The final product is then isolated and purified by recrystallization.
properties
IUPAC Name |
2-(4-cyclopentylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)13-9-12(10-17-13)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLZZWSCEXIWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentyl)furan-2-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


